3,5-Difluorobenzyl methyl sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

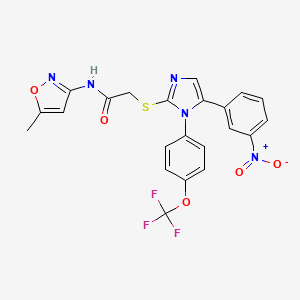

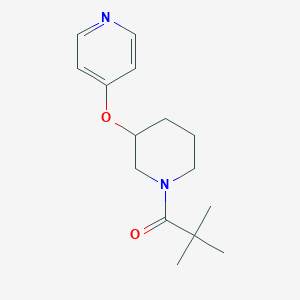

Molecular Structure Analysis

The molecular structure of 3,5-Difluorobenzyl methyl sulfone consists of a benzene ring with two fluorine atoms at positions 3 and 5. The methyl sulfone group (CH~3~SO~2~) is attached to the benzyl position. Refer to the ChemSpider link for a visual representation of its structure .

Applications De Recherche Scientifique

Synthetic Utility in Organic Chemistry

3,5-Difluorobenzyl methyl sulfone and its derivatives exhibit significant synthetic utility in organic chemistry. For instance, 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones have been utilized in the Julia-Kocienski olefination reaction with carbonyl compounds, leading to the synthesis of various 1,2-disubstituted alkenes and dienes in good yields and stereoselectivities. This method has also been successfully applied in high-yielding and stereoselective synthesis of methoxylated stilbenes like trimethylated resveratrol. These sulfones offer a versatile toolkit for synthetic chemists, particularly in the context of creating complex molecular structures with multiple functionalities (Alonso et al., 2005).

Environmental and Biological Implications

While not directly related to 3,5-Difluorobenzyl methyl sulfone, studies involving perfluoroalkyl substances (PFASs), which share a sulfone component, shed light on the potential environmental and biological implications of sulfone compounds. For instance, associations between exposure to PFASs and sperm global methylation levels have been investigated, indicating the intricate interactions between synthetic compounds and biological systems. Although no major consistent associations were found in one study, the potential influence of PFASs on sperm epigenetic processes highlights the need for further investigation in this area (Leter et al., 2014).

Synthesis of Specialized Molecules

Sulfones, including those related to 3,5-Difluorobenzyl methyl sulfone, are precursors in the synthesis of specialized molecules. For instance, o-halobenzyl and p-halobenzyl sulfones serve as precursors of zwitterionic synthons, which are crucial in synthesizing ortho-substituted cinnamates and pharmaceuticals like p-biarylacetic acids. These compounds are pivotal in the pharmaceutical industry, underlining the importance of sulfones in medicinal chemistry (Costa et al., 2002).

Propriétés

IUPAC Name |

1,3-difluoro-5-(methylsulfonylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2S/c1-13(11,12)5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGCNLVHBDOEOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluorobenzyl methyl sulfone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3008119.png)

![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3008123.png)

![[1,2,4]Triazolo[1,5-A]pyridine-2-methanamine hcl](/img/structure/B3008127.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B3008129.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008130.png)

![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B3008139.png)